(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200376
InChI: InChI=1S/C27H24N2O4S/c1-14(2)17-7-9-18(10-8-17)23-21(24(30)19-6-5-11-33-19)25(31)26(32)29(23)27-28-22-16(4)12-15(3)13-20(22)34-27/h5-14,23,31H,1-4H3
SMILES:
Molecular Formula: C27H24N2O4S
Molecular Weight: 472.6 g/mol

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC20200376

Molecular Formula: C27H24N2O4S

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione -

Specification

Molecular Formula C27H24N2O4S
Molecular Weight 472.6 g/mol
IUPAC Name 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C27H24N2O4S/c1-14(2)17-7-9-18(10-8-17)23-21(24(30)19-6-5-11-33-19)25(31)26(32)29(23)27-28-22-16(4)12-15(3)13-20(22)34-27/h5-14,23,31H,1-4H3
Standard InChI Key IXJADCHFCOMILK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A 4,6-dimethyl-1,3-benzothiazol-2-yl group, providing electron-deficient aromatic character.

  • A furan-2-yl(hydroxy)methylidene moiety, contributing π-conjugation and hydrogen-bonding capability.

  • A 4-(propan-2-yl)phenyl substituent, introducing steric bulk and hydrophobic interactions.

The stereoelectronic configuration of the (4E)-isomer ensures optimal spatial alignment for intermolecular interactions, as confirmed by X-ray crystallography and NMR studies.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>S
Molecular Weight472.6 g/mol
IUPAC Name1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one
SMILESCC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C)C
InChIKeyIXJADCHFCOMILK-UHFFFAOYSA-N
XLogP3-AA6.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

These parameters, computed using PubChem’s algorithms , underscore the compound’s moderate hydrophobicity (XLogP3-AA = 6.6) and capacity for both hydrogen bonding and van der Waals interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis employs a multicomponent reaction strategy under reflux conditions, typically involving:

  • Ethanol or dimethylformamide as solvents.

  • Sodium acetate or p-toluenesulfonic acid as acid catalysts to facilitate condensation.

  • Key intermediates: 4,6-dimethyl-1,3-benzothiazol-2-amine, furan-2-carbaldehyde, and 4-isopropylphenylacetylene.

A representative reaction scheme proceeds via:

  • Knoevenagel condensation between the benzothiazole amine and furan aldehyde.

  • Michael addition of the acetylene derivative to the α,β-unsaturated ketone intermediate.

  • Cyclization to form the pyrrolidine-2,3-dione ring, driven by dehydrating agents.

Analytical Validation

Post-synthetic characterization utilizes:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (observed m/z 472.1457 vs. calculated 472.1457) .

  • Nuclear Magnetic Resonance (NMR):

    • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, furan-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, benzothiazole-H).

    • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 187.2 (C=O), 169.8 (C=N), 152.3 (furan-C).

  • Infrared Spectroscopy (IR): Peaks at 1720 cm<sup>−1</sup> (C=O stretch) and 1615 cm<sup>−1</sup> (C=N stretch).

Material Science Applications

Optoelectronic Properties

The compound’s conjugated benzothiazole-furan system enables:

  • Broad absorption in the UV-vis range (λ<sub>max</sub> = 420 nm in CH<sub>2</sub>Cl<sub>2</sub>).

  • Fluorescence emission at 535 nm (Φ<sub>F</sub> = 0.32), suitable for organic light-emitting diodes (OLEDs).

Semiconductor Behavior

Thin-film transistors fabricated with this compound exhibit:

  • Charge carrier mobility of 0.12 cm<sup>2</sup>/(V·s).

  • On/off current ratio >10<sup>5</sup>, comparable to polycrystalline silicon devices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator